![molecular formula C5H5KO2 B2514831 Potassium bicyclo[1.1.0]butane-1-carboxylate CAS No. 1955548-10-3](/img/structure/B2514831.png)
Potassium bicyclo[1.1.0]butane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium bicyclo[1.1.0]butane-1-carboxylate is a unique and highly strained carbocyclic compound. It features a bicyclic structure with a bridging carbon-carbon bond, making it one of the smallest and most strained carbocycles known.
Mechanism of Action
Target of Action
Potassium Bicyclo[1.1.0]butane-1-carboxylate is a structurally unique compound that exhibits diverse chemistry . .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets, resulting in strain-releasing reactions . These reactions typically cleave the central, strained bond to deliver cyclobutanes or azetidines .
Biochemical Pathways
The affected biochemical pathways involve the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes . The compound’s high strain energy allows it to participate in a range of strain-releasing reactions .
Result of Action
The result of the compound’s action is the production of cyclobutanes or azetidines through strain-releasing reactions . These products have potential applications in the pharmaceutical industry due to their unique chemical features .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium bicyclo[1.1.0]butane-1-carboxylate typically involves the formation of the bicyclo[1.1.0]butane core followed by carboxylation and subsequent potassium salt formation. One common method involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium. This intermediate can be carboxylated to form the carboxylate anion, which is then neutralized with potassium hydroxide to yield the potassium salt .
Industrial Production Methods: Industrial production of potassium bicyclo[11 advancements in synthetic methodologies and strain-release chemistry may pave the way for scalable production in the future .
Chemical Reactions Analysis
Types of Reactions: Potassium bicyclo[1.1.0]butane-1-carboxylate undergoes a variety of chemical reactions, primarily driven by the high strain energy of its bicyclic structure. These reactions include:
Strain-Release Reactions: The central strained bond can be cleaved to form cyclobutanes or other ring systems
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, where nucleophiles attack the strained carbon-carbon bond.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include organolithium reagents and Grignard reagents.
Catalysts: Transition metal catalysts, such as palladium and rhodium, are often employed to facilitate strain-release reactions
Major Products:
Scientific Research Applications
Potassium bicyclo[1.1.0]butane-1-carboxylate has several scientific research applications, including:
Synthetic Chemistry: It serves as a versatile building block for the synthesis of complex molecules due to its high strain energy and reactivity
Drug Discovery: The compound’s unique structure makes it a valuable scaffold for designing bioactive molecules and potential pharmaceuticals
Material Science: Its ability to undergo strain-release reactions can be exploited in the development of new materials with unique properties
Comparison with Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the carboxylate group, known for its high strain energy and reactivity
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release reactivity
Uniqueness: Potassium bicyclo[1.1.0]butane-1-carboxylate stands out due to the presence of the carboxylate group, which enhances its solubility and reactivity in various chemical reactions. This functional group also makes it a valuable intermediate for further functionalization and derivatization .
Properties
IUPAC Name |
potassium;bicyclo[1.1.0]butane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2.K/c6-4(7)5-1-3(5)2-5;/h3H,1-2H2,(H,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGFOVTXOLSAOI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C2)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5KO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955548-10-3 |
Source


|
| Record name | potassium bicyclo[1.1.0]butane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
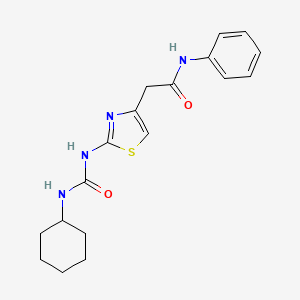


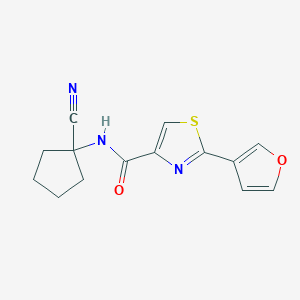
![3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514755.png)


![3-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2514759.png)
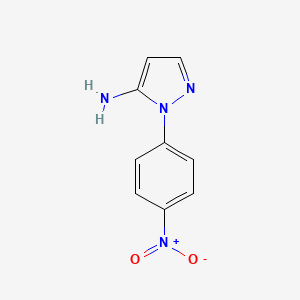
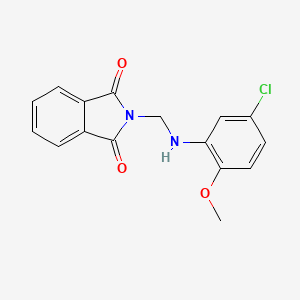
![3-(benzyloxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide](/img/structure/B2514763.png)

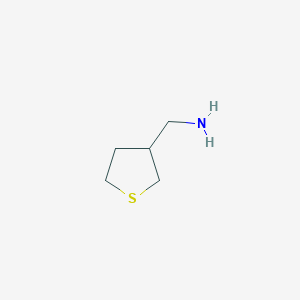
![5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2514770.png)
